N-(3-hydroxypropyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
Overview
Description
N-(3-hydroxypropyl)-N’-{2-oxo-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound with a unique structure that combines a hydroxypropyl group and an azatricyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves the reaction of phthalic anhydride with propanolamine, followed by heating at 160-180°C for several hours . This process results in the formation of ω-hydroxyalkylphthalimide, which can then be further modified to obtain the desired compound.
Industrial Production Methods
This may include the use of high-temperature, high-pressure conditions and specific solvents to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypropyl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The azatricyclic system can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-hydroxypropyl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl group and azatricyclic system allow it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxypropyl)phthalimide: A related compound with similar synthetic routes and applications.
1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene: Shares the azatricyclic system and has comparable chemical properties.
®-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutyramide: Another compound with a hydroxypropyl group, used in different contexts.
Uniqueness
N-(3-hydroxypropyl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is unique due to its combination of a hydroxypropyl group and an azatricyclic system, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-(3-hydroxypropyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-8-2-6-18-16(23)17(24)19-13-9-11-3-1-7-20-14(22)5-4-12(10-13)15(11)20/h9-10,21H,1-8H2,(H,18,23)(H,19,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYKRKIBAOOPOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCO)CCC(=O)N3C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333506 | |
Record name | N-(3-hydroxypropyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678264 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898427-73-1 | |
Record name | N-(3-hydroxypropyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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